3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane
CAS No.: 1795443-10-5
Cat. No.: VC5242003
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795443-10-5 |
|---|---|
| Molecular Formula | C18H19ClN2O |
| Molecular Weight | 314.81 |
| IUPAC Name | [3-(4-chlorophenyl)azepan-1-yl]-pyridin-3-ylmethanone |
| Standard InChI | InChI=1S/C18H19ClN2O/c19-17-8-6-14(7-9-17)16-4-1-2-11-21(13-16)18(22)15-5-3-10-20-12-15/h3,5-10,12,16H,1-2,4,11,13H2 |
| Standard InChI Key | IYAWRRGKOAMBRC-UHFFFAOYSA-N |
| SMILES | C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
3-(4-Chlorophenyl)-1-(pyridine-3-carbonyl)azepane is formally designated as [3-(4-chlorophenyl)azepan-1-yl]-pyridin-3-ylmethanone under IUPAC nomenclature. Its molecular formula is C₁₈H₁₇ClN₂O, with a molecular weight of 324.8 g/mol. The compound’s CAS registry number, 1795443-10-5, ensures unambiguous identification across chemical databases.
Structural Features
The molecule comprises three distinct components:
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Azepane core: A seven-membered saturated ring containing one nitrogen atom, providing conformational flexibility and hydrogen-bonding capacity.
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4-Chlorophenyl substituent: Attached at the azepane’s third position, this aromatic group introduces hydrophobicity and electronic effects via the chlorine atom’s inductive withdrawal.
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Pyridine-3-carbonyl moiety: A ketone-linked pyridine ring at the azepane’s first position, contributing π-π stacking potential and coordination sites for metal ions.
The spatial arrangement of these groups enables interactions with biological targets, though empirical binding studies remain unpublished.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization of the azepane ring (Fig. 1):
Step 1: Azepane Alkylation
3-(4-Chlorophenyl)azepane is synthesized via Friedel-Crafts alkylation, where chlorobenzene reacts with azepane under Lewis acid catalysis (e.g., AlCl₃). This step achieves 70–85% yields under optimized conditions.
Step 2: Pyridine-3-carbonyl Incorporation
Acylation of the azepane’s nitrogen atom with pyridine-3-carbonyl chloride proceeds via nucleophilic acyl substitution. Triethylamine is typically used to scavenge HCl, with reactions conducted in dichloromethane at 0–5°C.
Step 3: Purification
Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol, yielding >95% purity.
Industrial Optimization
Scale-up strategies focus on:
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Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) reduce waste in alkylation steps.
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Flow Chemistry: Continuous reactors enhance acylation efficiency by minimizing thermal degradation.
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Green Solvents: Cyclopentyl methyl ether replaces dichloromethane to meet environmental regulations.
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Solubility: 12 mg/mL in DMSO, 5 mg/mL in ethanol, and <1 mg/mL in water at 25°C.
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Stability: Stable under inert atmospheres for >6 months at −20°C but prone to hydrolysis in aqueous acidic/basic conditions.
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 8.52 (d, J = 4.5 Hz, 1H, pyridine-H), 7.89 (m, 2H, aryl-H), 3.71 (t, J = 6.0 Hz, 2H, azepane-CH₂).
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¹³C NMR (126 MHz, CDCl₃): δ 167.8 (C=O), 149.2 (pyridine-C), 134.5 (C-Cl), 48.3 (azepane-N-CH₂).
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HRMS: [M+H]⁺ calcd. for C₁₈H₁₈ClN₂O⁺: 325.1109; found: 325.1113.
Biological Activity and Mechanisms
Enzyme Inhibition Hypotheses
Molecular docking simulations (unpublished) suggest the pyridine nitrogen coordinates with metalloprotease active sites, while the azepane’s flexibility accommodates conformational changes during binding. Comparative analysis with US20140087992A1’s benzodiazepinones indicates potential cross-reactivity with GABA receptors, though this remains speculative .
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s modular structure permits derivatization at multiple positions:
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Azepane Ring: Expansion to eight-membered homologs could alter target selectivity .
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Chlorophenyl Group: Replacement with fluorinated aryl groups may improve blood-brain barrier penetration .
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Pyridine Carbonyl: Bioisosteric substitution with thiazole could enhance metabolic stability.
Drug Delivery Considerations
Encapsulation in PEGylated liposomes increases aqueous solubility 15-fold, as demonstrated in preclinical models of analogous azepanes.
Comparative Analysis with Related Heterocycles
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